3-NITRO-4-ACETAMIDOPHENOL

Crystallography Solid-State Chemistry Pharmaceutical Analysis

Obtain pure 3-nitro-4-acetamidophenol for metabolic pathway tracing and analytical quantification. This compound is the specific reaction product of acetaminophen's reactive metabolite NAPQI with nitrite ion, serving as a definitive marker in oxidative biotransformation involving reactive nitrogen species. • Eliminate isomer interference: Unlike the non-planar 2-nitro isomer, the 3-nitro regiochemistry ensures a planar conformation with a defined intramolecular N-H⋯O hydrogen bond essential for consistent solid-state behavior and crystallographic studies. • Reliable calibration: Well-defined pKa (8.23) and LogP (1.855) provide measurable shifts versus acetaminophen, enabling validated QSAR models and accurate LC-MS/HPLC standard curves. • Versatile synthetic utility: The nitro group is selectively reducible to an amine for further functionalization; the acetamido group can be hydrolyzed to yield an aniline derivative.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 7403-75-0
Cat. No. B018274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-NITRO-4-ACETAMIDOPHENOL
CAS7403-75-0
SynonymsN-(4-Hydroxy-2-nitrophenyl)acetamide;  1-Acetamido-4-hydroxy-2-nitrobenzene;  4-Acetamido-3-nitrophenol;  4’-Hydroxy-2’-nitroacetanilide;  NSC 400387; 
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)
InChIKeyOZZKMZSOGAOIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-acetamidophenol Chemical Identity & Profile


3-Nitro-4-acetamidophenol (CAS 7403-75-0), also known as N-(4-hydroxy-2-nitrophenyl)acetamide, is a yellow to dark orange crystalline solid belonging to the class of nitrated acetanilides . With a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol, it is a structural derivative of the common analgesic acetaminophen (paracetamol), distinguished by a nitro group at the 3-position of the phenyl ring [1]. It exhibits a melting point of 218-220 °C and a predicted density of 1.477 g/cm³, and it is soluble in organic solvents such as DMSO and methanol but has limited aqueous solubility [1].

Risks of Generic 3-Nitro-4-acetamidophenol Substitution


In-class compounds cannot simply be interchanged due to significant structural and functional divergences. For example, the regiochemistry of the nitro group profoundly impacts molecular planarity, hydrogen-bonding networks, and consequently, intermolecular interactions in the solid state [1]. Unlike its parent compound acetaminophen, 3-nitro-4-acetamidophenol is a distinct chemical entity with its own specific formation pathway involving reactive nitrogen species, which directly links it to oxidative biotransformation pathways in biological studies [2]. The quantitative evidence below demonstrates that using the wrong nitro isomer or the non-nitrated parent will introduce substantial experimental variables.

3-Nitro-4-acetamidophenol Differentiation Evidence


Molecular Planarity vs. 2-Nitro Isomer

The solid-state molecular planarity of 3-nitro-4-acetamidophenol (3-Nitro) is significantly higher than that of its 2-nitro isomer (2-Nitro). This affects crystal packing and intermolecular interactions [1].

Crystallography Solid-State Chemistry Pharmaceutical Analysis

Hydrogen Bonding Pattern vs. 2-Nitro Isomer

The intra- and intermolecular hydrogen bonding networks of 3-nitro-4-acetamidophenol differ quantitatively from those of its 2-nitro isomer, which impacts crystal lattice stability and dissolution properties [1].

Supramolecular Chemistry Hydrogen Bonding Crystal Engineering

NAPQI-Mediated Formation Pathway

3-Nitro-4-acetamidophenol is specifically formed via the reaction of acetaminophen with excess sodium nitrite under mildly acidic to neutral conditions, proceeding through an N-acetyl-p-benzoquinone imine (NAPQI) intermediate [1]. This is distinct from direct electrophilic nitration of the aromatic ring.

Metabolic Chemistry Oxidative Biotransformation Analytical Chemistry

Solubility-Driven Differential Extraction

3-Nitro-4-acetamidophenol demonstrates solubility in dichloromethane, ethyl acetate, and methanol, with limited solubility in DMSO . This contrasts with its parent compound acetaminophen, which has different solubility characteristics.

Analytical Chemistry Sample Preparation Solubility Science

pKa Differentiation from Acetaminophen

The predicted pKa of 3-nitro-4-acetamidophenol is 8.23 ± 0.12 . This is expected to be different from that of acetaminophen (pKa ~9.5) and may vary from other nitro-substituted analogs, affecting ionization state and lipid solubility at physiological pH.

Physicochemical Properties Ionization Constant Drug Discovery

LogP Impact on Lipophilicity vs. Acetaminophen

3-Nitro-4-acetamidophenol has a reported LogP value of 1.855 [1], which is expected to be higher than that of the parent compound acetaminophen (LogP ~0.46) due to the hydrophobic nitro substituent.

Lipophilicity Partition Coefficient ADME Properties

3-Nitro-4-acetamidophenol Application Scenarios


Crystal Engineering of Planar H-Bonded Scaffolds

Based on the head-to-head crystallographic comparison, 3-nitro-4-acetamidophenol is the preferred isomer for investigations where a highly planar molecular conformation and a specific intramolecular N-H⋯O hydrogen bond are essential [1]. Its distinct packing and bonding differentiate it from the non-planar 2-nitro isomer, making it a unique model compound for supramolecular chemistry and crystal engineering.

Reference Standards for Acetaminophen Oxidative Metabolites

As 3-nitro-4-acetamidophenol is a known product of the reaction between acetaminophen's reactive metabolite NAPQI and nitrite ion, it serves as a specific marker for oxidative biotransformation pathways involving reactive nitrogen species [2]. Procurement of the pure compound is essential for creating accurate calibration curves in LC-MS or HPLC assays designed to detect this specific metabolite in in vitro or in vivo studies.

Physicochemical Profiling & QSAR Modeling

The compound's well-defined and differentiated physicochemical properties, including its pKa (8.23) and LogP (1.855), make it a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models or for use as a calibration standard in analytical chemistry . Its distinct properties relative to acetaminophen provide a measurable shift in lipophilicity and acidity that can be correlated with biological activity.

Synthetic Intermediate for Acetanilide Derivatives

The compound's solubility profile and the presence of the nitro group enable its use as a key intermediate in organic synthesis . The nitro group can be selectively reduced to an amine, providing a handle for further functionalization, while the acetamido group can be hydrolyzed to yield an aniline derivative, making it a versatile building block for more complex molecules.

Technical Documentation Hub

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